Sodium mephenamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

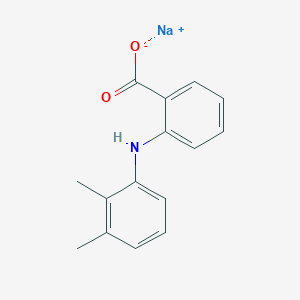

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1804-47-3 |

|---|---|

Molecular Formula |

C15H15NNaO2 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

sodium;2-(2,3-dimethylanilino)benzoate |

InChI |

InChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18); |

InChI Key |

QCHUFZIVUUAVIJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C.[Na] |

Other CAS No. |

1804-47-3 |

Synonyms |

Sodium N-(2,3-Dimethylphenyl)anthranilate; Sodium N-(2,3-xylyl)Anthranilate; _x000B_Sodium Mefenamate; Sodium Mephenamate; |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Sodium Mefenamate

Synthesis of Sodium Mefenamate Salt Form

The conversion of mefenamic acid to its sodium salt is a key strategy to overcome the formulation and dissolution challenges associated with the parent drug's poor water solubility. nih.govresearchgate.net

Reaction Pathways and Process Optimization

The primary method for synthesizing sodium mefenamate involves the reaction of mefenamic acid with a sodium-containing base. A common and straightforward pathway is the reaction of mefenamic acid powder with an equimolar amount of sodium hydroxide (B78521) (NaOH) in an aqueous solution. nih.govresearchgate.net This acid-base neutralization reaction results in the formation of the sodium mefenamate salt, which can then be isolated, often through lyophilization (freeze-drying), to yield a powdered form. nih.govresearchgate.net

Optimization of this process involves several factors. The choice of solvent is critical; while water is commonly used, other solvents or solvent mixtures can be employed. google.com Temperature control during the reaction and subsequent isolation steps, such as evaporation, can influence the yield and purity of the final product. chalcogen.roresearchgate.net For instance, one method describes dissolving sodium hydroxide in distilled water at room temperature, followed by the gradual addition of mefenamic acid. The resulting solution is then concentrated using a rotary evaporator at a controlled temperature before being frozen and freeze-dried. chalcogen.roresearchgate.net

Another synthetic approach for the parent mefenamic acid involves the reaction of o-chlorobenzoic acid and 2,3-dimethylaniline (B142581) with sodium carbonate, using copper powder as a catalyst. google.com This method, while not directly producing the sodium salt, highlights the foundational chemistry involved in creating the mefenamic acid structure itself.

Salt Formation Mechanisms

The formation of sodium mefenamate is a classic acid-base reaction. Mefenamic acid, being a carboxylic acid, donates a proton (H+) from its carboxyl group (-COOH) to the hydroxide ion (OH-) from the sodium hydroxide. This results in the formation of the mefenamate anion (with a carboxylate group, -COO⁻) and a water molecule. The positively charged sodium ion (Na+) then electrostatically associates with the negatively charged mefenamate anion, forming the ionic salt, sodium mefenamate. chalcogen.roresearchgate.net

The successful formation of the salt can be confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a key method, where the disappearance of the characteristic carboxylic acid C=O stretching band of mefenamic acid and the appearance of the carboxylate anion's asymmetric and symmetric stretching bands confirm salt formation. nih.govresearchgate.netijpsonline.com Differential Scanning Calorimetry (DSC) is also utilized, showing a different melting point for the sodium salt compared to the parent acid, indicating a change in the crystal lattice structure due to salt formation. nih.govresearchgate.net

Chemical Derivatization Strategies of Mefenamic Acid for Advanced Applications

To enhance the therapeutic properties of mefenamic acid, such as improving its bioavailability and reducing gastrointestinal side effects, various chemical derivatization strategies have been explored. researchgate.netijpsjournal.comnih.gov These strategies primarily focus on modifying the carboxylic acid group of the mefenamic acid molecule. derpharmachemica.com

Prodrug Design and Synthesis

Mutual prodrugs involve linking two different drugs together to form a single molecule. ijpsm.comipinnovative.com This strategy is designed to offer synergistic effects or to mitigate the side effects of one or both drugs. ijpsm.com A notable example is the synthesis of a mutual prodrug of mefenamic acid and paracetamol. nih.govptfarm.pl This was achieved through Steglich esterification, where mefenamic acid and paracetamol were reacted in dichloromethane (B109758) with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). ptfarm.pl Another approach involves creating mutual prodrugs of mefenamic acid with fluoroquinolones, aiming to combine anti-inflammatory and antibacterial activities. ijpsm.comipinnovative.com

The formation of ester and amide derivatives is a common strategy to create prodrugs of mefenamic acid. ijpsjournal.comderpharmachemica.comtubitak.gov.tr This involves converting the carboxylic acid group into an ester or an amide, which can mask the acidity of the parent molecule. derpharmachemica.comtsijournals.com

Ester Prodrugs: Ester derivatives have been synthesized by reacting mefenamic acid with various alcohols. derpharmachemica.com One method involves first converting mefenamic acid to mefenamic acid chloride using thionyl chloride. derpharmachemica.com The resulting acid chloride is then reacted with an appropriate alcohol in the presence of a base to form the ester. derpharmachemica.com Studies have shown that these ester prodrugs can retain anti-inflammatory activity with reduced ulcerogenicity. derpharmachemica.com

Amide Prodrugs: Similarly, amide derivatives are synthesized by reacting mefenamic acid with amines. tsijournals.com A series of amide prodrugs have been created using different aliphatic and aromatic amines. tsijournals.com The synthesis often involves the activation of the carboxylic acid group, for example, by converting it to an acid chloride, followed by reaction with an amine. scispace.com Amide prodrugs with amino acids like glycine (B1666218) and tyrosine have also been developed, showing improved anti-inflammatory activity and a lower ulcer index compared to mefenamic acid. nih.gov

Mutual Prodrug Approaches

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds often utilizes mefenamic acid, the parent acid of sodium mefenamate, as a starting material. The carboxylic acid group of mefenamic acid is typically converted into a more reactive intermediate, which then undergoes cyclization reactions to form various heterocyclic systems.

Common strategies involve the initial conversion of mefenamic acid to intermediates like acid hydrazides or anhydrides. For instance, mefenamic acid can be reacted with hydrazine (B178648) hydrate, sometimes under microwave irradiation, to produce mefenamic acid hydrazide. iiste.org This hydrazide derivative serves as a versatile precursor. Condensation with various aromatic aldehydes yields Schiff bases, which can then be cyclized. iiste.org The reaction of these Schiff bases with mercaptoacetic acid is a known route to produce five-membered thiazolidinone rings. iiste.org

Other synthetic pathways have been developed to create a range of heterocyclic derivatives. These include the synthesis of azetidin-2-one, thiazolidin-4-one, and imidazolidin-4-one (B167674) rings from mefenamic acid-derived intermediates. medicopublication.com The general approach involves creating amic acid derivatives which act as precursors for these heterocyclic structures. medicopublication.com Furthermore, the synthesis of thiadiazol derivatives has been accomplished by first converting mefenamic acid to its anhydride, which then reacts with the appropriate amino-heterocycle. ajol.info This highlights a recurring theme where the carboxylic moiety of the parent acid is the primary site of reaction for building these complex cyclic structures. ajol.infojocpr.com

A summary of representative heterocyclic syntheses starting from mefenamic acid is provided below.

| Starting Material | Key Intermediate(s) | Resulting Heterocycle(s) | Reference(s) |

| Mefenamic Acid | Mefenamic acid hydrazide, Schiff bases | Thiazolidinone | iiste.org |

| Mefenamic Acid | Amic acid, Acid hydrazide, Schiff bases | Azetidin-2-one, Thiazolidin-4-one, Imidazolidin-4-one | medicopublication.com |

| Mefenamic Acid | Mefenamic acid anhydride | Thiadiazol | ajol.info |

| Mefenamic Acid | Chloroacetylated mefenamic acid, Hydrazine derivative, Schiff bases | 4-Thiazolidinone (B1220212) | uobaghdad.edu.iq |

Coordination Compound Synthesis

Coordination compounds of mefenamate are actively researched, often demonstrating modified physicochemical properties compared to the parent drug. mdpi.com The synthesis of these compounds typically involves the reaction of a mefenamate salt, such as sodium mefenamate, with various metal salts.

The formation of metal complexes with the mefenamato ligand (the deprotonated form of mefenamic acid) is a primary area of investigation. A common synthetic method involves the in-situ preparation of sodium mefenamate by dissolving mefenamic acid in an aqueous or aqueous-ethanolic solution of sodium hydroxide. mdpi.comiucr.org This sodium mefenamate solution is then heated and combined with an aqueous solution of a metal chloride or acetate (B1210297), leading to the formation and precipitation of the metal-mefenamato complex. mdpi.comiucr.org

Using this approach, a variety of transition metal complexes have been synthesized. Research has detailed the preparation of cobalt (II) and nickel (II) complexes. mdpi.com For example, reacting sodium mefenamate with cobalt(II) chloride and nickel(II) chloride under specific conditions yields polycrystalline powders of the respective metal complexes. mdpi.com The resulting structures can be complex; one study reported an unusual cobalt-mefenamate cluster containing nine crystallographically independent cobalt atoms, formed by reacting sodium mefenamate with cobalt(II) acetate. iucr.org

The mefenamate ligand typically coordinates with the metal ion through the oxygen atoms of its carboxylate group in various modes, including bridging bidentate coordination. iucr.org The resulting complexes can also incorporate other ligands, such as water, ethanol, or methanol (B129727) molecules, into their crystal structures. mdpi.comiucr.org

The table below summarizes the synthesis of several mefenamato metal complexes.

| Mefenamato Source | Metal Salt | Resulting Complex Example | Reference(s) |

| Sodium Mefenamate (in situ) | Cobalt(II) chloride | [Co₂(mef)₄(EtOH)₂(H₂O)₄] | mdpi.com |

| Sodium Mefenamate (in situ) | Nickel(II) chloride | [Ni(mef)₂(MeOH)₄]·2MeOH | mdpi.com |

| Sodium Mefenamate (in situ) | Cobalt(II) acetate | Nonanuclear Cobalt-Mefenamate Cluster | iucr.org |

| Mefenamic Acid | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) salts | [Mn(mef)₂(H₂O)₂], [Zn(mef)₂], etc. | tandfonline.com |

Multicomponent Crystal Development

Crystal engineering offers a powerful strategy to modify the solid-state properties of pharmaceutical ingredients. One advanced approach is the development of multicomponent crystals, which include salts, cocrystals, and a hybrid form known as salt cocrystals. iucr.orgjrespharm.com These engineered solids can exhibit significantly different physicochemical properties, such as solubility and stability, compared to the parent components. iucr.org

Salt cocrystals are a unique class of multicomponent crystals composed of ionic components (a salt) and neutral compounds (a coformer) held together in a crystal lattice. iucr.org This approach has been successfully applied to sodium mefenamate to enhance its properties beyond what is achievable with simple salt formation or traditional cocrystallization. iucr.orgnih.gov

A notable example is the development of the sodium mefenamate-nicotinamide (SMN) system. nih.gov This research was motivated by the fact that while a neutral cocrystal of mefenamic acid and nicotinamide (B372718) exists, its aqueous solubility does not surpass that of sodium mefenamate itself. nih.govresearchgate.net By combining the salt form (sodium mefenamate) with the same coformer (nicotinamide), researchers were able to create new salt cocrystals with superior performance. iucr.org

The preparation of these SMN multicomponent crystals was achieved through methods like solvent drop grinding and slow evaporation from solution at different temperatures. nih.gov This work led to the discovery and characterization of two new hydrated forms of the sodium mefenamate-nicotinamide salt cocrystal: a hemihydrate (SMN-HH) and a monohydrate (SMN-MH). nih.gov

Structural and performance studies revealed that the water molecules are crucial for stabilizing the crystal lattice. iucr.org Both hydrated forms improved the solubility and dissolution rate compared to the starting sodium mefenamate, with the hemihydrate form (SMN-HH) showing superior performance. nih.gov Specifically, the SMN hemihydrate was found to increase the solubility of the starting sodium mefenamate by a factor of 1.5. iucr.org

The key findings of the sodium mefenamate-nicotinamide salt cocrystal study are summarized below.

| System | Synthetic Method(s) | Identified Crystalline Forms | Key Finding | Reference(s) |

| Sodium Mefenamate - Nicotinamide (SMN) | Solvent Drop Grinding, Slow Evaporation | Hemihydrate (SMN-HH), Monohydrate (SMN-MH) | Both forms improve solubility and dissolution of sodium mefenamate; the hemihydrate is superior and more stable at ambient conditions. | iucr.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization of Sodium Mefenamate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural analysis of sodium mefenamate. These techniques provide detailed information about the molecular vibrations and are highly sensitive to changes in chemical bonding and crystalline structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Interaction Analysis

FTIR spectroscopy is instrumental in confirming the synthesis of sodium mefenamate from its parent compound, mefenamic acid, and in analyzing the intermolecular interactions that govern its solid-state structure.

The conversion of mefenamic acid to sodium mefenamate is unequivocally confirmed by distinct changes in the FTIR spectrum, primarily related to the carboxylic acid group. semanticscholar.orgresearchgate.netnih.govresearchgate.net In mefenamic acid, a characteristic strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is observed around 1650 cm⁻¹. semanticscholar.org Upon salt formation, this band disappears, and two new strong peaks emerge. semanticscholar.orgresearchgate.net These new bands are assigned to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). researchgate.net

Studies have reported the appearance of these carboxylate bands at approximately 1610-1612 cm⁻¹ for the asymmetric stretch and 1373-1390 cm⁻¹ for the symmetric stretch in the FTIR spectrum of sodium mefenamate. semanticscholar.orgresearchgate.net The significant shift from the carboxylic acid C=O stretch to the carboxylate COO⁻ stretches provides definitive evidence of the deprotonation of the carboxylic acid and the formation of the sodium salt. researchgate.net

Table 1: Comparison of FTIR Spectral Data for Mefenamic Acid and Sodium Mefenamate

| Vibrational Mode | Mefenamic Acid (cm⁻¹) | Sodium Mefenamate (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Stretch (Carboxylic Acid) | ~1650 | Disappeared | semanticscholar.orgresearchgate.net |

| Asymmetric COO⁻ Stretch | N/A | ~1610-1612 | semanticscholar.orgresearchgate.net |

| Symmetric COO⁻ Stretch | N/A | ~1373-1390 | semanticscholar.orgresearchgate.net |

| N-H Bending | ~1510 | Present | semanticscholar.org |

| C-O Stretch (Carboxylic Acid) | ~1258 | Modified | semanticscholar.org |

Hydrogen bonding plays a crucial role in the crystal lattice of both mefenamic acid and its salt form. In mefenamic acid, intramolecular hydrogen bonding occurs between the N-H group and the carbonyl oxygen of the carboxylic acid. uky.edu The formation of sodium mefenamate alters the hydrogen bonding network. While the intramolecular N-H···O=C bond is a defining feature of mefenamic acid polymorphs, in the solid state of sodium mefenamate, the primary interactions involve the carboxylate group and the sodium cation. plos.org

Salt Formation Confirmation

Raman Spectroscopy for Polymorph Discrimination

Polymorphism, the existence of a substance in multiple crystalline forms, is a critical aspect of pharmaceutical science. Raman spectroscopy is a powerful, non-destructive technique for identifying and distinguishing between polymorphs due to its sensitivity to subtle changes in the crystal lattice and molecular conformation. nanophoton.net

Research on the polymorphism of mefenamic acid has shown that its different forms (Form I, Form II, and Form III) can be effectively differentiated using Raman spectroscopy. researchgate.netnanophoton.netacs.orgresearchgate.net The key differences are often observed in the low-frequency (phonon) region, which is directly related to the crystal lattice vibrations, as well as in the regions corresponding to N-H bending and other skeletal modes. researchgate.netacs.org For instance, the N-H bending modes for mefenamic acid polymorphs I and II show distinct bands in both Raman and IR spectra. researchgate.netacs.org

While extensive Raman data exists for mefenamic acid polymorphs, specific studies on the polymorphic forms of sodium mefenamate and their discrimination by Raman spectroscopy are not as prevalent in the existing literature. However, the principles of using Raman spectroscopy to distinguish polymorphs would apply. Any variations in the crystal packing of sodium mefenamate would lead to different lattice vibrations, resulting in unique Raman spectra in the low-wavenumber region, which could serve as fingerprints for each polymorph. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the sodium mefenamate molecule.

Solution-State NMR (e.g., ¹H-NMR, ¹³C-NMR) for Structural Elucidation

Solution-state NMR is crucial for confirming the molecular structure of sodium mefenamate and its derivatives. The spectra provide information on the number and types of protons and carbons, their connectivity, and their chemical environments.

The ¹H-NMR spectrum of mefenamic acid in a solvent like DMSO-d₆ shows characteristic signals for the aromatic protons, the methyl protons, the N-H proton, and the carboxylic acid proton. nih.govwindows.net The aromatic protons typically appear as a complex pattern of multiplets in the range of 6.6 to 7.9 ppm. The two methyl groups on the dimethylphenyl ring appear as sharp singlets around 2.1 and 2.3 ppm. The N-H proton signal is usually a broad singlet, and the highly deshielded carboxylic acid proton appears as a singlet at a high chemical shift, often above 12 ppm. nih.gov

Upon formation of sodium mefenamate and dissolution in a suitable solvent (e.g., DMSO-d₆ or D₂O), the most significant change in the ¹H-NMR spectrum is the disappearance of the acidic proton signal from the carboxylic acid group. The chemical shifts of the other protons, particularly those on the benzoic acid ring, may experience slight shifts due to the change in the electronic environment upon deprotonation.

The ¹³C-NMR spectrum provides complementary information. For mefenamic acid, the spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons, and the methyl carbons. acs.orgwindows.net Solid-state ¹³C NMR has been used to differentiate between polymorphs of mefenamic acid, with notable differences in the chemical shifts of the carbons in the dimethylphenyl group. acs.org In solution-state ¹³C-NMR of sodium mefenamate, the carboxyl carbon signal would be expected to show a significant shift compared to the parent acid, reflecting the change from a carboxylic acid to a carboxylate.

While detailed, assigned NMR data for sodium mefenamate in solution is not as widely published as for its parent acid, the expected spectral features can be confidently predicted based on the known spectra of mefenamic acid and the chemical principles of salt formation.

Table 2: Predicted ¹H-NMR Spectral Data for Sodium Mefenamate in Solution

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| N-H Proton | Broad singlet | Singlet (broad) |

| Methyl Protons (2 x CH₃) | ~2.1, ~2.3 | Singlets |

| Carboxylic Acid Proton | Absent | N/A |

Table 3: Predicted ¹³C-NMR Spectral Data for Sodium Mefenamate in Solution

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate Carbon (COO⁻) | ~170 - 180 |

| Aromatic Carbons | ~110 - 150 |

| Methyl Carbons (2 x CH₃) | ~15 - 25 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium Mefenamate |

| Mefenamic Acid |

| Sodium Hydroxide (B78521) |

| Potassium Mefenamate |

| Calcium Mefenamate |

| Mefenamic Acid Form I |

| Mefenamic Acid Form II |

| Mefenamic Acid Form III |

| DMSO-d₆ |

Solid-State NMR (MAS NMR) for Conformational Analysis

Solid-state Nuclear Magnetic Resonance (NMR), particularly with Magic Angle Spinning (MAS), is a powerful technique for analyzing the conformational properties of molecules like mefenamic acid, the parent acid of sodium mephenamate, in the solid state. rsc.org Studies on mefenamic acid have demonstrated that its conformation can be significantly influenced by its chemical environment.

Research utilizing MAS NMR has shown that the presence of an external matrix, such as silica (B1680970) aerogels, can alter the equilibrium between different conformers of mefenamic acid. mdpi.comnih.gov For instance, one study observed a shift in the conformer ratio from 75% to 25% in the absence of the aerogel to 22% to 78% in its presence, highlighting the impact of intermolecular interactions on the drug's solid-state structure. mdpi.comnih.govdntb.gov.ua

The conformation of the mefenamic acid molecule is primarily described by two dihedral angles: one defining the rotation of the benzene (B151609) rings (τ1[C2-N-C3-C7]) and the other showing the orientation of the carboxyl group (τ2[O=C1-C13-C6]). mdpi.com Different polymorphic forms of mefenamic acid exhibit distinct conformations stabilized by intramolecular hydrogen bonds. mdpi.com High-resolution MAS (HRMAS) NMR spectroscopy has also been employed to investigate the intermolecular interactions between mefenamic acid and polymers in supersaturated solutions, revealing that both hydrophobic and hydrophilic interactions contribute to stabilization. nih.gov

Table 1: Conformational Ratio of Mefenamic Acid in Different Environments

| Environment | Conformer Ratio | Reference |

|---|---|---|

| Absence of Silica Aerogel | 75% to 25% | mdpi.com, nih.gov, dntb.gov.ua |

| Presence of Silica Aerogel | 22% to 78% | mdpi.com, nih.gov, dntb.gov.ua |

Nuclear Overhauser Effect (NOE) and Relaxation-Relaxation Correlation Spectroscopy (RRCOSY)

The Nuclear Overhauser Effect (NOE) is a key NMR technique that provides information about the spatial proximity of atoms, making it invaluable for conformational analysis in solution. nih.gov NOE studies, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental in determining the conformational preferences of mefenamic acid in various solvents. mdpi.com

Research has shown that the conformational fractions of mefenamic acid change depending on the medium. mdpi.com For example, the preferred conformers in dimethyl sulfoxide-d6 (DMSO-d6) are different from those in a mixed solvent of supercritical carbon dioxide and DMSO-d6. mdpi.com These studies also underscore the importance of accounting for "hidden" conformers, which may not be directly observed but are crucial for accurately calculating the populations of different conformational states. mdpi.com The cross-relaxation rates derived from NOE data allow for the calculation of internuclear distances, providing detailed structural insights. mdpi.com

Relaxation-Relaxation Correlation Spectroscopy (RRCOSY), often used in conjunction with other NMR techniques, aids in estimating the relative amounts of a substance within a complex mixture, such as mefenamic acid within an aerogel's pores. mdpi.comnih.govdntb.gov.ua The integral intensities in 2D RRCOSY spectra can reflect changes in the chemical environment. mdpi.com

Table 2: Cross-Relaxation Rates for Mefenamic Acid in DMSO-d6

| Atom Groups | Cross-Relaxation Rate (s⁻¹) | Reference |

|---|---|---|

| H9/10-H11/12 | (1.57 ± 0.02) × 10⁻² | mdpi.com |

| OH-H6 | (1.28 ± 0.09) × 10⁻² | mdpi.com |

| H6-H11/12 | (3.34 ± 0.02) × 10⁻² | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound, valued for its simplicity, speed, and cost-effectiveness. researchgate.net

Quantitative Analysis Method Development (e.g., p-chloranilic acid, N-bromosuccinamide, MBTH methods)

Several methods have been developed for the quantitative determination of mefenamic acid and its sodium salt. One such method involves the formation of a charge-transfer complex between mefenamic acid as an n-electron donor and p-chloranil (chloranil) as a π-acceptor. researchgate.net This reaction produces a violet-colored chromogen that can be measured spectrophotometrically. researchgate.net The method demonstrates good linearity in the concentration range of 10–60 μg/mL. researchgate.net

Another approach utilizes N-bromosuccinimide (NBS) as an analytical reagent. researchgate.netnih.gov In some indirect methods, the drug is reacted with a known excess of NBS, and the unreacted NBS is then determined by reacting it with another reagent like p-phenylenediamine (B122844) to produce a colored product. researchgate.net

A method based on the formation of Prussian blue has also been developed. analis.com.myanalis.com.my This involves the reaction of mefenamic acid with potassium ferricyanide (B76249) and ferric chloride in an acidic medium, with the resulting complex being measured at 715 nm. analis.com.myanalis.com.my This method showed linearity in the range of 3.0-14.0 mg/L. analis.com.myanalis.com.my

Table 3: Comparison of Quantitative UV-Vis Spectrophotometric Methods for Mefenamic Acid

| Method | Reagents | Wavelength (nm) | Linear Range | Reference |

|---|---|---|---|---|

| Charge-Transfer Complex | p-Chloranil | 540 | 10–60 μg/mL | researchgate.net |

| Prussian Blue Formation | Potassium Ferricyanide, Ferric Chloride | 715 | 3.0–14.0 mg/L | analis.com.my, analis.com.my |

Wavelength Maxima Determination

The wavelength of maximum absorbance (λmax) for this compound is dependent on the solvent used. In water, a λmax of 288 nm has been reported. ijpsr.info When dissolved in a solution of hydrochloric acid in methanol (B129727) (1 in 1000), the λmax is observed at 280 nm. oaskpublishers.com Other studies have found a λmax of 285 nm. researchgate.netpnrjournal.com After derivatization, the λmax can shift significantly; for instance, after derivatization with ethyl chloroformate, the λmax was observed at 350 nm. turkjps.org In 0.1N sodium hydroxide, mefenamic acid exhibits three absorbance maxima at 219 nm, 284 nm, and 336 nm. ijpsonline.com

Table 4: Wavelength Maxima (λmax) of Mefenamic Acid in Various Solvents

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Water | 288 | ijpsr.info |

| Hydrochloric Acid in Methanol (1:1000) | 280 | oaskpublishers.com |

| 0.1N Sodium Hydroxide | 219, 284, 336 | ijpsonline.com |

| Methanol (after derivatization) | 350 | turkjps.org |

| Various aqueous buffers | 285 | researchgate.net |

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, including pharmaceutical formulations and biological samples.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable technique for the determination of mefenamic acid. nih.govnih.govtrdizin.gov.tr Due to the low volatility of mefenamic acid, a derivatization step is typically required. One common derivatizing agent is ethyl chloroformate (ECF). nih.gov

In a typical GC-FID method, the derivatized analyte is separated on a capillary column, such as a DB-1 column. nih.gov The oven temperature is programmed to ensure efficient separation. For example, an initial temperature of 150°C held for 3 minutes, followed by a ramp of 20°C/min up to 280°C, which is then held for 5 minutes, has been used successfully. nih.gov The flame ionization detector is highly sensitive to organic compounds containing carbon atoms. slideshare.net This method has proven to be linear over a concentration range of 2-10 μg/mL, with a limit of detection around 0.4 μg/mL for mefenamic acid. turkjps.orgnih.gov

Table 5: GC-FID Method Parameters for Mefenamic Acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | Ethyl Chloroformate | nih.gov |

| Column | DB-1 (30 m x 0.32 mm id) | nih.gov |

| Initial Column Temperature | 150°C (hold 3 min) | nih.gov |

| Temperature Ramp | 20°C/min to 280°C (hold 5 min) | nih.gov |

| Nitrogen Flow Rate | 2.5 mL/min | nih.gov |

| Linear Range | 2-10 μg/mL | nih.gov |

| Limit of Detection (LOD) | 0.4 μg/mL | nih.gov, turkjps.org |

| Limit of Quantification (LOQ) | 1.2 µg/mL | turkjps.org |

Derivatization Techniques for Volatility Enhancement (e.g., Ethyl Chloroformate)

Gas chromatography (GC) is a powerful analytical technique, but its application to non-volatile and thermally labile compounds like acidic drugs requires a derivatization step to enhance volatility. turkjps.org For non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid, derivatization with ethyl chloroformate (ECF) has proven to be a simple, rapid, and reliable method for analysis by GC with flame ionization detection (GC-FID). turkjps.orgturkjps.org

The process involves converting the acidic drug into a more volatile ester derivative. turkjps.org This derivatization makes the analyte suitable for GC separation and elution from the column. turkjps.org An optimized method using ECF derivatization has been successfully applied to the analysis of metabolites, including a wide range of organic acids and amino acids, in biological matrices like serum and urine, demonstrating its robustness for complex samples. nih.govresearchgate.netnih.govcore.ac.uk The derivatization reaction with ECF is efficient and proceeds readily in an aqueous phase, which is advantageous for biological sample preparation. nih.gov

For the GC analysis of mefenamic acid derivatized with ECF, specific chromatographic conditions have been established. A common setup utilizes a DB-1 column (30 m x 0.32 mm i.d.). turkjps.orgturkjps.org Optimized temperature programming is crucial for achieving good peak shape and separation. turkjps.orgturkjps.org A typical temperature program involves an initial column temperature of 150°C held for 3 minutes, followed by a ramp of 20°C/min up to 280°C, with a final hold time of 5 minutes. turkjps.orgturkjps.org The total run time for such an analysis is approximately 13.2 minutes, with a nitrogen carrier gas flow rate of 2.5 mL/min. turkjps.orgturkjps.org The validated method shows good linearity and repeatability, making it suitable for quantitative analysis in various sample types. turkjps.org

High-Performance Liquid Chromatography (HPLC) for Purity and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of drug substances and for monitoring the progress of chemical reactions in kinetic studies. For NSAIDs, various HPLC methods are employed for their simultaneous determination in pharmaceutical preparations and biological fluids. turkjps.org These methods are valued for their high resolution and efficiency. turkjps.org

In the context of this compound and related compounds, HPLC is used to separate the parent drug from impurities, degradation products, or other components in a mixture. For instance, HPLC separation has been utilized prior to electrothermal vaporization/inductively coupled plasma-atomic emission spectrometry (ETV/ICP-AES) for the determination of rare earth impurities. researchgate.net While specific kinetic studies on this compound using HPLC are not extensively detailed in the provided context, the technique's general application for monitoring the thermal inactivation of enzymes demonstrates its utility in kinetic analysis. stuba.sk The principles of such analyses would involve monitoring the decrease in the peak area of a reactant or the increase in the peak area of a product over time.

Thermal Analysis Methods

Thermal analysis techniques are critical for characterizing the solid-state properties of pharmaceutical compounds, including salts like this compound. They provide information on thermal stability, phase transitions, and composition. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Salt Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to investigate the thermal behavior of drug substances, such as melting, crystallization, and solid-solid phase transitions. nih.gov

The salt formation of mefenamic acid into this compound can be confirmed using DSC. nih.gov Studies on mefenamic acid (MA) itself show complex polymorphic behavior. The stable Form I of MA typically displays two endothermic peaks: the first corresponds to the transition of Form I to the metastable Form II, and the second is the melting of Form II at around 230°C. actapharmsci.com The temperature of the first transition can be affected by experimental conditions like the heating rate. actapharmsci.comgre.ac.uk

For mefenamate salts, DSC provides key information for characterization. The DSC curve of sodium mefenamate (NaMF) shows a distinct thermal profile compared to the parent acid. In one study, the DSC thermogram of NaMF showed a single, sharp endothermic peak, which is characteristic of the melting of a crystalline substance. semanticscholar.org Another investigation into a sodium mefenamate-nicotinamide salt cocrystal also utilized DSC to characterize the new solid phases. researchgate.net The thermal behavior of various bivalent metal mefenamates has also been studied, showing that DSC, in conjunction with thermogravimetric analysis (TGA), can provide information on their composition, including hydration state. researchgate.net

Table 1: DSC Thermal Events for Mefenamic Acid and its Sodium Salt

| Compound/Form | Thermal Event | Peak Temperature (°C) | Reference |

| Mefenamic Acid (Form I) | Transition (Form I → II) | 170 - 184 | actapharmsci.comconicet.gov.ar |

| Mefenamic Acid (Form II) | Melting | 226.56 - 238 | actapharmsci.comconicet.gov.ar |

| Mefenamic Acid (Form II) | Melting | ~230 | actapharmsci.com |

| Potassium Mefenamate (KMF) | Decomposition | 194.6 | semanticscholar.org |

| Sodium Mefenamate (NaMF) | Melting/Decomposition | Not specified | semanticscholar.org |

Note: The exact temperatures can vary based on experimental conditions such as heating rate.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing valuable information about its thermal stability and decomposition pathways. nih.govnih.gov

For mefenamate compounds, TGA is used to determine the temperature ranges of decomposition and to identify the nature of evolved gaseous products, often by coupling the TGA instrument to an infrared spectrometer (TGA-FTIR). researchgate.netresearchgate.net The thermal decomposition of mefenamate complexes typically occurs in several stages, which may include the elimination of water molecules (dehydration), the loss of neutral ligands, and the decomposition of the N-phenylanthranilate anion. researchgate.net

Studies on bivalent metal mefenamates, including manganese, iron, cobalt, nickel, copper, and zinc salts, have shown that their thermal stability and decomposition pathways are dependent on the specific metal ion. researchgate.net The TGA and DTA curves for these compounds provide detailed information on their composition (anhydrous vs. hydrated) and thermal decomposition steps. researchgate.net For example, the analysis of hydrated mefenamate salts of cobalt, nickel, and zinc showed initial mass loss corresponding to dehydration, followed by further decomposition at higher temperatures. researchgate.net The final residue after decomposition in an air atmosphere is typically the corresponding metal oxide. researchgate.net

Table 2: Thermoanalytical Data for Metal Mefenamates

| Compound | Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Reference |

| Co(mef)₂·2H₂O | 50-140 | 6.20 (calc. 6.13) | Dehydration | researchgate.net |

| Ni(mef)₂·0.5H₂O | 60-140 | 1.50 (calc. 1.59) | Dehydration | researchgate.net |

| Zn(mef)₂·H₂O | 60-140 | 3.10 (calc. 3.20) | Dehydration | researchgate.net |

Note: 'mef' refers to the mefenamate ligand.

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for the solid-state characterization of crystalline materials, providing fundamental information about the crystal structure.

Powder X-ray Diffractometry (PXRD) for Solid Form Characterization

Powder X-ray Diffractometry (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a powdered sample. wikipedia.org It is an indispensable tool for characterizing different solid forms of a drug, such as polymorphs, salts, and cocrystals. nih.gov

The PXRD pattern is a fingerprint of a crystalline solid. Mefenamic acid is known to exist in different polymorphic forms, with Form I and Form II being the most studied. These forms can be distinguished by their characteristic PXRD peaks. researchgate.net For example, Form I of mefenamic acid has a characteristic peak at a 2θ angle of approximately 7°, while Form II has a characteristic peak around 18°. actapharmsci.com

When mefenamic acid is converted to its sodium salt, the crystal structure changes, resulting in a new and distinct PXRD pattern. The diffractogram of sodium mefenamate shows crystalline peaks that are different from those of the parent mefenamic acid, confirming the formation of a new solid phase. semanticscholar.org Similarly, the formation of new multicomponent crystals, such as a sodium mefenamate-nicotinamide salt cocrystal, is confirmed by the appearance of unique diffraction peaks not present in the spectra of the individual components. nih.gov The PXRD data for various bivalent metal mefenamates have also been used to assess their crystallinity. researchgate.net

Table 3: Characteristic PXRD Peaks for Mefenamic Acid Forms

| Crystalline Form | Characteristic Diffraction Peaks (2θ) | Reference(s) |

| Mefenamic Acid (Form I) | 6.3°, 7°, 21.4°, 26.2° | actapharmsci.comsemanticscholar.orgresearchgate.net |

| Mefenamic Acid (Form II) | 11.73°, 17.86°, 18°, 24.73°, 25.49° | actapharmsci.comresearchgate.net |

Single Crystal X-ray Diffraction for Crystal Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a pharmaceutical solid.

In the study of this compound derivatives, SC-XRD has been successfully employed to elucidate the structure of novel multicomponent crystals. For instance, a salt cocrystal of this compound and nicotinamide (B372718), specifically the monohydrate form (SMN-MH), was analyzed using a single-crystal X-ray diffractometer. nih.gov The successful isolation and analysis of these single crystals allowed for a detailed structural characterization. nih.gov This type of analysis is fundamental in crystal engineering, where the goal is to design materials with specific, improved properties. The insights gained from the crystal structure, such as the hydrogen bonding network and slip planes, can help explain observed improvements in mechanical properties. kipmi.or.id

The crystallographic data obtained from SC-XRD is typically presented in a detailed table, outlining key parameters of the crystal structure.

Table 1: Representative Crystallographic Data Parameters from SC-XRD Analysis This table is a representation of typical data obtained from SC-XRD analysis and is for illustrative purposes.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., triclinic, monoclinic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | The theoretical density of the crystal. |

| R-factor (%) | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Microscopy Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.gov By scanning the sample with a focused beam of electrons, it generates signals that reveal detailed information about surface morphology, texture, and particle shape. nih.gov This analysis is vital in pharmaceutical sciences for characterizing active pharmaceutical ingredients (APIs) and excipients, as the morphology of particles can significantly influence bulk properties such as flowability, compressibility, and dissolution rate.

The sodium salt of mefenamic acid has been characterized using SEM. semanticscholar.org Studies comparing the morphology of mefenamic acid with its salts show distinct differences. For example, the parent mefenamic acid often appears as large, irregular plate-like or needle-shaped crystals, whereas the prepared this compound can exhibit different crystalline habits. Theoretical 3D models and experimental data for this compound have been established through various characterization techniques, including SEM. researchgate.net The change in morphology upon salt formation is a key factor in improving the physicochemical properties of the drug substance.

Table 2: Morphological Characteristics Observed by SEM This table summarizes typical morphological findings for comparative purposes.

| Compound | Observed Morphology | Implication |

|---|---|---|

| Mefenamic Acid | Large, irregular plate-like or acicular (needle-shaped) crystals. actapharmsci.com | Can lead to poor flow and compaction properties. |

| This compound | Crystalline particles with altered habit from the parent acid. semanticscholar.org | Improved morphology can contribute to better handling and formulation properties. |

Hot-Stage Microscopy (HSM) is a thermo-analytical technique that combines a polarized light microscope with a precision heating stage to visually observe the physical changes in a substance as a function of temperature. nih.govuad.ac.id This method allows for the real-time observation of thermal events such as melting, desolvation, polymorphism, and decomposition, providing critical information that complements data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC). nih.gov

Table 3: Thermal Events for this compound Observed by HSM and DSC

| Technique | Observed Event | Temperature (°C) | Interpretation |

|---|---|---|---|

| HSM | Melting | ~268 semanticscholar.orgresearchgate.net | Visual confirmation of the solid-to-liquid phase transition. |

| DSC | Endothermic Peak | 257.1 semanticscholar.org | Corresponds to the melting of the crystalline structure. |

| DSC | Endothermic Peak | 156.2 semanticscholar.org | Attributed to the evaporation of residual water. |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Particle Size Analysis (e.g., Sieve Analysis)

Particle size distribution is a critical physical characteristic of pharmaceutical powders, influencing a wide range of properties including content uniformity, flowability, and dissolution rates. mt.comyoutube.com Sieve analysis is a traditional and widely used method for determining the particle size distribution of granular materials. mt.com The method involves passing a weighed sample through a stack of sieves with progressively smaller mesh openings, typically with mechanical shaking, and then weighing the amount of material retained on each sieve. researchgate.net

The results of sieve analysis are often presented as the weight percentage of particles retained on each sieve, from which the cumulative percentage of particles passing through can be calculated. This data provides a particle size distribution curve for the material. While specific sieve analysis data for this compound is not detailed in the provided context, the improvement in flow properties upon salt formation suggests a modification of particle characteristics. For example, this compound powder was found to have an angle of repose of 31.6°, a significant improvement over the 48.2° for the parent mefenamic acid powder, indicating good flow properties for the salt form. researchgate.net This improvement is directly linked to factors like particle size and morphology.

Table 4: Illustrative Example of Sieve Analysis Data for a Pharmaceutical Powder This table is a representative example of how sieve analysis results are documented and is for illustrative purposes.

| Sieve No. (Mesh) | Sieve Opening (µm) | Weight Retained (g) | Weight Retained (%) | Cumulative % Passing |

|---|---|---|---|---|

| 40 | 425 | 5.0 | 5.0 | 95.0 |

| 60 | 250 | 15.0 | 15.0 | 80.0 |

| 80 | 180 | 25.0 | 25.0 | 55.0 |

| 100 | 150 | 20.0 | 20.0 | 35.0 |

| 120 | 125 | 15.0 | 15.0 | 20.0 |

| Pan | - | 20.0 | 20.0 | 0.0 |

| Total | | 100.0 | 100.0 | |

Computational and Theoretical Chemistry Studies of Sodium Mefenamate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and various spectroscopic characteristics.

Conformational Analysis

The mefenamate molecule possesses significant conformational flexibility, primarily due to the rotation of the dimethylphenyl group around the C(aryl)-N bond. nih.gov Understanding the molecule's preferred shapes, or conformations, is crucial as they can influence its physical properties and biological activity.

Potential Energy Surface (PES) Scans: Relaxed potential energy surface scans are a common computational technique used to explore the conformational landscape of a molecule. q-chem.com For mefenamic acid, PES scans reveal the energy changes associated with the rotation around the N1–C8 bond (connecting the two aromatic rings). nih.gov Studies have shown that the energy profile for a full 360° rotation can be complex, with abrupt energy changes indicating transitions between stable and unstable conformations. nih.gov The specific shape of the energy profile is highly dependent on the computational method used. nih.gov Quantum chemical calculations have identified multiple stable conformers. nih.gov In some environments, an equilibrium between two primary conformers is observed, with their relative populations being temperature-dependent. nih.gov Analysis has shown that in the crystalline phase, the mefenamic acid molecule often exists in a non-equilibrium conformation, influenced by intermolecular forces and crystal packing effects. nih.gov

GIAO Calculations: While specific Gauge-Including Atomic Orbital (GIAO) calculation data for sodium mephenamate is not prevalent in the provided search results, GIAO is a standard method used to predict NMR chemical shifts. This method is essential for validating theoretical structures against experimental NMR data. rsc.orgnih.gov For instance, NOESY NMR analysis has been used to determine the relative populations and internuclear distances of different mefenamic acid conformers in solution. uc.pt

Electronic Structure and Bonding Analysis

The electronic structure dictates the chemical reactivity and properties of the molecule. Analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to understand bonding and charge distribution.

Theoretical 3D models of mefenamic acid and this compound have been generated to study their structures. researchgate.net In mefenamic acid, a strong intramolecular hydrogen bond can form between the N-H group proton and the carbonyl oxygen (N–H···O=C). nih.gov Rotation around the central C-N bond can break this bond and lead to the formation of a weaker H-bond with the hydroxyl oxygen. nih.gov The distribution of electrons, described by Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to its electronic properties. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

Theoretical IR Spectra: Theoretical calculations of the infrared (IR) spectra for mefenamic acid and its metal complexes, including this compound, have been performed. researchgate.netresearchgate.net In mefenamic acid, the C=O stretching of the carboxylic acid group is a principal vibrational mode. researchgate.net Upon formation of this compound, the characteristic band for the carboxylic acid's C=O stretching disappears and is replaced by two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate anion group. researchgate.net This change confirms the substitution of the acidic hydrogen atom by sodium. researchgate.net These theoretical predictions are in good agreement with experimental FTIR data. researchgate.netresearchgate.netnih.gov

NMR Chemical Shifts: Predicting NMR chemical shifts is a powerful way to validate computed molecular structures. nih.gov While detailed computational studies on the NMR shifts of this compound itself are not widely available, studies on related systems demonstrate the methodology. rsc.orgnih.gov Experimental solid-state ¹³C NMR spectra show distinct chemical shifts for the different polymorphic forms of mefenamic acid, particularly for the carbons in the dimethylphenyl group. nih.gov Such experimental data serves as a benchmark for theoretical predictions.

Intermolecular Interactions

Hydrogen Bonding and π–π Stacking: In the crystal structures of mefenamic acid's polymorphs, molecules form centrosymmetric dimers through two O–H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are a fundamental building block. nih.gov In addition to these strong hydrogen bonds, stacking interactions between the benzoic acid fragments of adjacent molecules are also present. nih.gov Molecular dynamics simulations have highlighted the importance of the intermolecular hydrogen bond between the oxygen of a carboxyl group and the hydrogen of another (O1MA•••H13MA) during the pre-nucleation events in the crystallization of mefenamic acid. ijcea.org Weaker interactions, such as those between solvent molecules and the crystal surfaces, also play a role in crystal growth and morphology. uitm.edu.my

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques to simulate and predict how molecules behave and interact. Docking is a specific method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).

Ligand-Protein Binding Interactions

Molecular docking studies are crucial for understanding how this compound interacts with its biological targets, most notably the cyclooxygenase (COX) enzymes. These studies provide insights into the binding modes and affinities that govern its activity. eprajournals.com

Cyclooxygenase-2 (COX-2) Enzyme: Mefenamic acid is known to inhibit COX enzymes. eprajournals.com Molecular docking simulations have been extensively used to study its interaction with both COX-1 and COX-2. sciensage.info The Protein Data Bank (PDB) contains crystal structures of human COX-2 in complex with mefenamic acid, such as 5IKR . researchgate.netrcsb.org

PDB ID: 5IKR: The crystal structure of mefenamic acid bound to human COX-2 (PDB ID: 5IKR) reveals that the inhibitor binds within the cyclooxygenase channel. rcsb.org The carboxylate group of the mefenamate molecule is positioned to form key interactions with amino acid residues at the top of the channel, specifically Tyr-385 and Ser-530 . rcsb.org Docking studies using this PDB entry have been performed to compare the binding of mefenamic acid with other potential inhibitors. eprajournals.comresearchgate.net The binding energy of mefenamic acid to the 5IKR receptor has been calculated in silico to be approximately -8.6 kcal/mol. eprajournals.com

PDB ID: 4PH9: This PDB entry has also been utilized in molecular docking investigations of mefenamic acid and its derivatives to evaluate their binding interactions with the COX-2 enzyme. nih.govresearchgate.netbiocrick.com These studies aim to understand the structural basis for inhibition and to design new derivatives with potentially improved properties. nih.govresearchgate.net

PDB ID: 3M11: The protein structure with PDB ID 3M11 has been used as a receptor in molecular docking studies to test the binding of mefenamic acid composites, particularly in the context of cancer-related protein interactions. researchgate.net

The table below summarizes key interacting residues identified in docking studies.

| PDB ID | Target Enzyme | Key Interacting Residues with Mefenamate/Derivatives | Reference |

| 5IKR | Human COX-2 | Tyr-385, Ser-530 | rcsb.org |

| 4PH9 | Human COX-2 | Not explicitly listed in provided abstracts | nih.govresearchgate.net |

| 3M11 | Cancer-related protein | Not explicitly listed in provided abstracts | researchgate.net |

These computational approaches are instrumental in rational drug design, providing a molecular-level understanding that complements experimental findings. nih.gov

Active Site Analysis and Binding Energy Prediction

Computational docking studies are pivotal in elucidating the binding interactions of mefenamic acid within the active sites of its primary targets, the cyclooxygenase (COX) enzymes. Mefenamic acid is known to inhibit both COX-1 and COX-2 isoforms. drugbank.com Molecular docking simulations predict the preferred orientation of the ligand within the protein's binding pocket and calculate its binding affinity, often expressed as a binding energy score (in kcal/mol) and an inhibition constant (Ki). nih.govresearchgate.net

Analysis of the crystal structure of mefenamic acid bound to human COX-2 (PDB ID: 5IKR) reveals key interactions. The carboxylate group of the fenamate is positioned to interact with critical amino acid residues such as Tyr-385 and Ser-530 at the apex of the COX channel. innovareacademics.innih.gov Specifically, the two oxygen atoms of the carboxylic group can function as hydrogen bond acceptors. innovareacademics.in Further docking studies on COX-1 (PDB code: 3KK6) have shown that the dimethyl phenyl group of mefenamic acid analogues can insert into a hydrophobic pocket formed by residues like Ile523 and Tyr385. samipubco.com

Binding energy predictions quantify the stability of the ligand-protein complex. For instance, a molecular docking study calculated the binding energy (ΔG) and inhibition constant (Ki) for mefenamic acid with human serum albumin as -5.47 kcal/mol and 98.59 μM, respectively. researchgate.net In another study focusing on COX-2, mefenamic acid showed a docking score of -8.90 kcal/mol and a predicted inhibition constant of 0.3 μM. innovareacademics.inresearchgate.net These values serve as a benchmark for comparing the potency of newly designed analogues.

| Target Protein | PDB Code | Binding Energy / Docking Score (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| Human Serum Albumin | 1E78 | -5.47 | 98.59 µM | Not Specified | researchgate.net |

| Human Cyclooxygenase-2 (COX-2) | 5IKR | -8.90 | 0.3 µM | Ser530, Tyr385 | innovareacademics.ininnovareacademics.inresearchgate.net |

| Human Cyclooxygenase-1 (COX-1) | 3KK6 | Not Specified | Not Specified | Ile523, Tyr385, Ile345, Leu534, Met113, Tyr348, Ser530 | samipubco.com |

Structural Optimization for Binding Affinity

Computational chemistry facilitates the rational design of novel mefenamic acid analogues with potentially enhanced binding affinity and improved pharmacological profiles. nih.gov By modifying the core structure of mefenamic acid, researchers aim to optimize interactions with the target enzyme. One common strategy involves a hybridization approach, such as incorporating a thiazolidinone ring into the mefenamic acid scaffold. samipubco.com

These structural modifications are guided by molecular modeling, which predicts how changes will affect binding. For example, in a series of novel mefenamic acid compounds featuring a 4-thiazolidinone (B1220212) moiety, docking studies revealed that most of the synthesized ligands had a greater binding free energy for COX-1 than the parent mefenamic acid. samipubco.com Another approach involved substituting the dimethyl-substituted phenyl ring with carborane clusters to increase size and hydrophobicity, leading to analogues with altered biological activity profiles. acs.org The synthesis of 1,3,4-oxadiazole (B1194373) derivatives of mefenamic acid is another example of structural optimization, where the resulting compounds were evaluated via molecular docking against COX enzymes to identify candidates with high binding potential. bibliotekanauki.pl Theoretical 3D structures for mefenamic acid and its sodium salt have been determined using quantum chemical approaches, providing a foundational model for these optimization efforts. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are essential for understanding how a compound's chemical structure correlates with its biological activity. For mefenamic acid and its derivatives, these studies help to identify the chemical features crucial for its anti-inflammatory effects.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. samipubco.com This is achieved by correlating physicochemical parameters and molecular descriptors with activity data. For derivatives of mefenamic acid, QSAR investigations have been employed to predict anti-inflammatory and analgesic effects. samipubco.com

In one study, a QSAR model for a series of thiazolidinone-containing mefenamic acid derivatives was developed to find a correlation between their anti-inflammatory effects and various molecular descriptors. samipubco.com Another study on fenamic acid analogs, including mefenamic acid, showed that both the uncoupling activity in mitochondria and the anti-inflammatory activity depend on the hydrophobic and electronic effects of substituents. acs.org The resulting QSAR equations highlighted a strong similarity in the physicochemical mechanisms for these two biological effects. acs.org

| Activity Type | Correlated Parameters/Descriptors | Key Finding | Source |

|---|---|---|---|

| Uncoupling Activity (Fenamic Acids) | π (hydrophobicity), ΔlogKA (electronic effect) | log 1/Ci = 0.78π + 0.36 ΔlogKA + 4.32 | acs.org |

| Anti-inflammatory Activity (Fenamic Acids) | π (hydrophobicity), ΔlogKA (electronic effect) | log BAi = 0.39π + 0.37 ΔlogKA + 1.55 | acs.org |

| Analgesic/Anti-inflammatory (Thiazolidinone Derivatives) | Physiochemical parameters and molecular descriptors | A link was established between structure and activity to aid in the design of new molecules. | samipubco.com |

Pharmacophore Identification and Analysis

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For mefenamic acid, pharmacophore models are typically derived from its complex with the COX-2 enzyme. innovareacademics.ininnovareacademics.inresearchgate.net

Based on the interaction between mefenamic acid and COX-2, a common pharmacophore model consists of three key features: one aromatic ring (representing a hydrophobic region) and two hydrogen bond acceptors. innovareacademics.ininnovareacademics.inresearchgate.net The hydrogen bond acceptors correspond to the oxygen atoms of the carboxylic acid group, which interact with residues Ser530 and Tyr385 in the COX-2 active site. innovareacademics.in Such pharmacophore models are validated and then used for virtual screening of compound databases to identify new potential COX-2 inhibitors that fit the required structural features. innovareacademics.inresearchgate.netresearchgate.net In one validation, a pharmacophore model generated from the mefenamic acid-COX-2 complex yielded a high Güner-Henry (GH) score of 0.78, indicating its quality and reliability for screening. innovareacademics.inresearchgate.net

Substituent Effects on Biological Activity

The nature and position of substituents on the mefenamic acid scaffold significantly influence its biological activity. SAR studies have shown that modifications to either the anthranilic acid part or the N-aryl ring can lead to compounds with altered potency and selectivity. sciepub.com

For a series of novel 4-thiazolidinone derivatives, the anti-inflammatory effect was found to be connected to the type of substituent on the thiazolidinone ring. samipubco.com For instance, a 4-chlorophenyl group led to higher activity, which was attributed to its hydrophobic binding capabilities. samipubco.com The study also noted that electron-accepting groups like fluoro (F), chloro (Cl), and nitro (NO2) were preferable to an electron-donating methyl group. samipubco.com In another study of fenamic acid analogs, both hydrophobic and electronic effects of substituents were shown to be critical for anti-inflammatory activity. acs.org The replacement of the carboxylic acid group of mefenamic acid with an N-arylhydrazone moiety was found to produce potent analgesic compounds, though with weaker anti-inflammatory effects compared to the parent drug. sciepub.com

Theoretical Pharmacokinetic and Biotransformation Modeling

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as theoretical pharmacokinetic modeling. unar.ac.idf1000research.com For mefenamic acid, these models help to forecast its metabolic fate and drug-like properties. unar.ac.idscialert.net

Molecular modeling analyses have been used to study the metabolism of mefenamic acid. scialert.net The primary metabolic pathway involves the cytochrome P450 enzyme CYP2C9, which hydroxylates one of the methyl groups to form 3'-hydroxymethylmefenamic acid. drugbank.comscialert.net This metabolite can be further oxidized to 3'-carboxymefenamic acid. drugbank.comscialert.net In silico studies have also identified other oxidative metabolites, such as 4'-hydroxy-MFA and 5-hydroxy-MFA, which can be further oxidized to reactive quinoneimine intermediates. acs.org

Theoretical calculations of properties like solvation energy and dipole moment help predict the water solubility and excretability of the drug and its metabolites. It was found that the metabolites of mefenamic acid generally have higher solvation energies than the parent drug, suggesting they are more readily excreted in urine. scialert.net In silico ADME predictions, often based on rules like Lipinski's Rule of Five, are used to assess the drug-likeness of mefenamic acid derivatives, predicting properties like intestinal absorption. nih.govbibliotekanauki.plunar.ac.id

| Compound | Calculated Solvation Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Metabolizing Enzyme (Predicted/Identified) | Source |

|---|---|---|---|---|

| Mefenamic Acid (MFA) | -12.26 | 4.75 | CYP2C9, CYP2C19, CYP1A2, CYP3A4 | scialert.netacs.org |

| MFA-Glu (Glucuronide) | -23.42 | 4.18 | UGT | scialert.netresearchgate.net |

| 3'-hydroxymethylmefenamic acid (3'HMMFA) | -16.55 | 5.22 | CYP2C9 | scialert.net |

| 3'-carboxymefenamic acid (3'CMFA) | -21.78 | 9.32 | Not Specified | scialert.net |

| 3'HMMFA-Glu | -27.76 | 5.69 | Not Specified | scialert.net |

| 3'CMFA-Glu | -32.44 | 6.82 | Not Specified | scialert.net |

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a computational method used to predict the absorption, distribution, metabolism, and excretion of a drug in the body. For mefenamic acid (MFA), the active component of this compound, PBPK models have been instrumental in understanding its metabolic pathways and potential for drug-drug interactions (DDIs).

The development of PBPK models for mefenamic acid often employs a "top-down" approach. nih.govmdpi.com This methodology involves constructing the model using known clinical pharmacokinetic data and refining it to accurately simulate observed plasma concentration-time profiles.

A typical PBPK model for mefenamic acid is developed using software like Simcyp® or GastroPlus™. nih.govmdpi.commedipol.edu.tr The process begins by defining the drug's physicochemical properties, such as molecular weight, pKa, and LogP. mdpi.com A full or minimal PBPK distribution model with a first-order absorption model is commonly used. nih.govmdpi.com Key parameters like the volume of distribution at steady-state (Vss), absorption rate constant (Ka), and oral clearance (CLpo) are then optimized by fitting the model to clinical data from studies administering a specific dose, such as 500 mg of mefenamic acid. nih.govmdpi.com

Validation of the developed model is a critical step. The model's predictive performance is verified by comparing its simulations against clinical DDI studies. For instance, a mefenamic acid PBPK model was verified by its ability to accurately predict the interaction with dapagliflozin, a known substrate of the UGT enzymes that mefenamic acid inhibits. nih.gov The model's predictions are considered acceptable if they fall within standard bioequivalence criteria, typically 80-125% of the observed clinical data. mdpi.com

Table 1: Key Parameters for a Mefenamic Acid PBPK Model

| Parameter | Description | Value/Method | Source |

|---|---|---|---|

| Model Type | Distribution and Absorption Model | Full PBPK distribution, first-order oral absorption | mdpi.com |

| Vss | Volume of Distribution at Steady-State | Predicted by Simcyp® using Method 1 | mdpi.com |

| CLpo | Oral Clearance | 21.32 L/h (observed from single 500 mg dose) | mdpi.com |

| Ka | Absorption Rate Constant | Determined by fitting clinical data | nih.gov |

| Development Approach | Modeling Strategy | Top-down approach | nih.govmdpi.com |

Mefenamic acid is primarily metabolized via glucuronidation, a process catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. PBPK models are crucial for predicting the interactions with specific UGT isozymes. In vitro studies have identified UGT1A9 and UGT2B7 as the key isozymes involved in the metabolism of mefenamic acid. nih.govnih.gov

Kinetic studies using human kidney cortical microsomes and recombinant UGT enzymes have elucidated the nature of these interactions. For mefenamic acid, Michaelis-Menten kinetics were observed with human kidney cortical microsomes, yielding an apparent Michaelis constant (Km) of 23 µM. nih.gov When interacting with recombinant UGT1A9, mefenamic acid exhibits negative cooperativity. nih.gov It also acts as a potent inhibitor of UGT2B7.

Table 2: In Vitro UGT Inhibition Parameters for Mefenamic Acid

| UGT Isozyme | Interaction Type | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| UGT1A9 | Inhibition | In vitro Ki | 0.11 µM | nih.gov |

| UGT2B7 | Inhibition | In vitro Ki | 0.15 µM | nih.gov |

| UGT2B7 | Inhibition | IC50 vs. Flurbiprofen Glucuronidation | 2.0 µM (R-glucuronide) / 1.7 µM (S-glucuronide) | |

The mechanistic basis for drug-drug interactions involving mefenamic acid is primarily its role as an inhibitor of UGT enzymes, particularly UGT1A9 and UGT2B7. nih.govmdpi.com By inhibiting these enzymes, mefenamic acid can decrease the clearance and increase the plasma concentrations of other drugs (object drugs) that are substrates for the same enzymes. nih.gov

PBPK modeling is a powerful tool to quantify the potential for these DDIs. For example, a verified PBPK model was used to predict the effect of mefenamic acid on ertugliflozin, a substrate of UGT1A9 and UGT2B7. nih.govnih.gov The model predicted that co-administration of mefenamic acid would result in a 1.51-fold increase in the area under the plasma concentration-time curve (AUC) of ertugliflozin. nih.gov This prediction provides a quantitative and mechanistic understanding of the DDI, moving beyond simple observation to a model-based explanation of enzyme inhibition. nih.gov The inhibition of cyclooxygenase (COX) enzymes by mefenamic acid also forms the basis for pharmacodynamic interactions with other NSAIDs and antihypertensive agents. medscape.comwikipedia.org

Prediction of In Vitro Metabolism (e.g., UGT Isozyme Interactions)

In Silico ADME Prediction

In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound from its chemical structure. ljmu.ac.uk These predictions help to identify potential liabilities and optimize molecular properties.

For mefenamic acid, various computational tools have been used to forecast its ADME profile. The ADMET predictor module of GastroPlus™ has been used to determine parameters like solubility and effective permeability. medipol.edu.tr Other platforms, such as Molsoft L.L.C., have been used to assess drug-likeness based on Lipinski's rule of five and predict oral bioavailability. unar.ac.id A study utilizing this software predicted a drug-likeness model score of 0.29 for mefenamic acid, indicating favorable properties for an oral formulation. unar.ac.id These computational approaches provide a rapid and cost-effective means of evaluating the pharmacokinetic potential of a molecule. ljmu.ac.uk

Table 3: Selected In Silico ADME Predictions for Mefenamic Acid

| ADME Parameter | Prediction Tool/Method | Predicted Value/Outcome | Source |

|---|---|---|---|

| Drug-Likeliness | Molsoft L.L.C. | Model score: 0.29 | unar.ac.id |

| Oral Bioavailability | Molsoft L.L.C. | Adheres to Lipinski's rule of five | unar.ac.id |

| Solubility | GastroPlus™ (ADMET predictor) | Used as input for absorption simulation | medipol.edu.tr |

| Permeability | GastroPlus™ (ADMET predictor) | Used as input for absorption simulation | medipol.edu.tr |

Computational Analysis of Chromatographic Retention

Computational methods are also applied to understand and predict the behavior of compounds in analytical systems like high-performance liquid chromatography (HPLC).

Quantitative Structure-Retention Relationship (QSRR) analysis is a computational technique that correlates the chromatographic retention time of a compound with its molecular descriptors. researchgate.netnih.gov QSRR models are developed to predict retention behavior, which can aid in method development and provide insights into the interactions between an analyte and the chromatographic stationary and mobile phases. nih.gov

For mefenamic acid and other NSAIDs, QSRR studies have been conducted to model their retention on various HPLC stationary phases. conicet.gov.arsci-hub.se In one such study using an immobilized artificial membrane (IAM) as the stationary phase, a QSRR model was developed for a set of acidic drugs, including mefenamic acid. conicet.gov.ar The model revealed that the retention (represented by the chromatographic capacity factor, log k') is primarily governed by hydrophobicity, with electronic effects related to polarizability playing a secondary role. conicet.gov.ar These models typically use multiple linear regression (MLR) or more advanced machine learning algorithms to establish the relationship between calculated molecular descriptors and the observed retention data. researchgate.net

Table 4: Example QSRR Data for Mefenamic Acid

| Chromatographic System | Retention Parameter | Measured Value | Key Influencing Descriptors | Source |

|---|---|---|---|---|

| Immobilized Artificial Membrane (IAM) HPLC | log k'(IAM) | 2.46 | Hydrophobicity, Polarizability | conicet.gov.ar |

| Immobilized HSA HPLC | logKb | 4.54 | Bonding network, Electronegativity | sci-hub.se |

Molecular Interactions in Chromatographic Phases

The separation and analysis of this compound using chromatographic techniques are fundamentally governed by the molecular interactions between the analyte and the components of the chromatographic system, namely the stationary phase and the mobile phase. Computational and theoretical chemistry studies provide valuable insights into the nature and strength of these interactions, which dictate the retention behavior and separation efficiency. In reversed-phase liquid chromatography (RPLC), the most common technique for analyzing acidic drugs like mefenamic acid, the primary retention mechanism involves hydrophobic interactions. rsc.org

Theoretical models and computational analyses are employed to simulate the chromatographic process at a molecular level. These studies often calculate the interaction energy between the analyte and a model of the stationary phase. oup.com The predominant forces in RPLC are van der Waals forces (hydrophobic interactions), which occur between the non-polar regions of the mefenamate molecule and the non-polar stationary phase, typically composed of alkyl-bonded silica (B1680970) (e.g., C8 or C18). rsc.orgajrconline.orgjapsonline.com The organic modifiers, such as acetonitrile (B52724) or methanol (B129727), present in the mobile phase compete with the analyte for interaction sites on the stationary phase. rsc.org

The ionization state of mefenamic acid, which is controlled by the pH of the mobile phase, is a critical factor. The carboxylic acid group of mefenamate can be protonated (neutral) or deprotonated (anionic), significantly altering its polarity and, therefore, its interaction with the stationary phase. Computational models can predict how changes in pH affect retention by calculating the interaction energies for both the molecular and ionized forms of the drug. oup.com

Beyond standard RPLC, specialized stationary phases can introduce more specific molecular interactions. In studies using molecularly imprinted polymers (MIPs), hydrogen bonding was identified as a key interaction for molecular recognition, allowing for the selective separation of mefenamic acid from other structurally similar compounds. oup.com In this context, the template molecule used to create the MIP forms specific hydrogen bonds with the polymer, creating recognition sites. oup.com The retention of mefenamic acid on such a phase is a result of a combination of these specific hydrogen bonds and more general hydrophilic interactions. oup.com